1-{[5-(4-Methylphenyl)thiophen-2-yl]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(4-Methylphenyl)thiophen-2-yl]methyl}piperidine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is known for its diverse applications in medicinal chemistry and material science. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to a thiophene ring substituted with a 4-methylphenyl group.
Preparation Methods
The synthesis of 1-{[5-(4-Methylphenyl)thiophen-2-yl]methyl}piperidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the reaction of (thiophen-2-yl)magnesium bromide with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine to produce 1-(thiophen-2-yl)-2-methylaminopropane .
Chemical Reactions Analysis
1-{[5-(4-Methylphenyl)thiophen-2-yl]methyl}piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as phosphorus tribromide .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene S-oxides, while reduction can yield thiophene derivatives with different substituents .
Scientific Research Applications
1-{[5-(4-Methylphenyl)thiophen-2-yl]methyl}piperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities .
In the pharmaceutical industry, thiophene-based compounds are used in the development of drugs for various diseases. The compound’s ability to interact with biological targets makes it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of 1-{
Properties
CAS No. |
62403-50-3 |
---|---|
Molecular Formula |
C17H21NS |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-[[5-(4-methylphenyl)thiophen-2-yl]methyl]piperidine |
InChI |
InChI=1S/C17H21NS/c1-14-5-7-15(8-6-14)17-10-9-16(19-17)13-18-11-3-2-4-12-18/h5-10H,2-4,11-13H2,1H3 |
InChI Key |
SLZZOZKKXPKCGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.